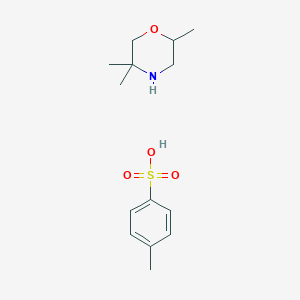
2,5,5-Trimethylmorpholine 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,5-Trimethylmorpholine 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C14H23NO4S and its molecular weight is 301.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,5,5-Trimethylmorpholine 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H17NO3S
- Molecular Weight : 273.35 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its morpholine structure allows it to enhance membrane permeability and interact with proteins involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for the survival of certain pathogens or cancer cells.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, potentially acting as an antibiotic adjuvant.
Biological Activity Overview
Research has indicated several significant biological activities associated with this compound:
- Antimicrobial Activity :
- Studies have shown that compounds containing morpholine structures can enhance the effectiveness of antibiotics against multidrug-resistant (MDR) bacteria. For instance, similar morpholine derivatives have been tested for their ability to block efflux pumps in bacteria like Klebsiella aerogenes and Staphylococcus aureus .
- Anticancer Properties :
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of morpholine derivatives against MRSA strains. The results demonstrated that specific derivatives significantly reduced minimum inhibitory concentrations (MICs) when used in conjunction with standard antibiotics . This suggests that this compound could be effective in similar applications.
Case Study 2: Anticancer Activity
In another study focusing on bis-8-hydroxyquinoline derivatives, researchers found that morpholine-based compounds exhibited notable cytotoxic effects on KB3 cancer cells. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Research Findings
Recent findings have focused on the synthesis and biological evaluation of morpholine-containing compounds. The following table summarizes key research findings related to the biological activity of similar compounds:
Propriétés
IUPAC Name |
4-methylbenzenesulfonic acid;2,5,5-trimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.C7H8O3S/c1-6-4-8-7(2,3)5-9-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYBHDKQAYLJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













